2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine as a nucleophile.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the amino group can yield primary or secondary amines.
Scientific Research Applications
2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the furan ring are key functional groups that interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The pyrrolidine ring may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid: Lacks the pyrrolidine ring, which may result in different biological activities.
2-Amino-3-(pyrrolidin-1-yl)propanoic acid: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
2-Amino-3-(5-(pyrrolidin-1-yl)thiophene-2-yl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring, leading to different electronic properties.
Uniqueness
The combination of the furan ring and the pyrrolidine ring in 2-Amino-3-(5-(pyrrolidin-1-yl)furan-2-yl)propanoic acid makes it unique among similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-3-(5-pyrrolidin-1-ylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O3/c12-9(11(14)15)7-8-3-4-10(16-8)13-5-1-2-6-13/h3-4,9H,1-2,5-7,12H2,(H,14,15) |
InChI Key |
UUHROTWGWDKOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)CC(C(=O)O)N |
Origin of Product |
United States |
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